Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate

Crystal engineering Solid-state chemistry Dye formulation stability

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate (CAS 94159-74-7; EC 303-254-3; molecular formula C₁₂H₁₄N₆O₆S; MW 370.34 g/mol) is the ammonium salt form of the monoazo mordant dye C.I. Mordant Brown 33 (C.I.

Molecular Formula C12H14N6O6S
Molecular Weight 370.34 g/mol
CAS No. 94159-74-7
Cat. No. B12693070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate
CAS94159-74-7
Molecular FormulaC12H14N6O6S
Molecular Weight370.34 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[NH4+]
InChIInChI=1S/C12H11N5O6S.H3N/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);1H3
InChIKeyFIUJPXQKUDIKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium 2,4-Diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate (CAS 94159-74-7): Procurement-Relevant Identity and Class Context


Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate (CAS 94159-74-7; EC 303-254-3; molecular formula C₁₂H₁₄N₆O₆S; MW 370.34 g/mol) is the ammonium salt form of the monoazo mordant dye C.I. Mordant Brown 33 (C.I. 13250). The compound is synthesized via diazotization of 4-nitro-2-aminophenol followed by coupling with 2,4-diaminobenzenesulfonic acid, then isolated as the ammonium salt [1]. Its closest structural analog and the dominant commercial form is the corresponding sodium salt (CAS 3618-62-0; C.I. Mordant Brown 33 monosodium salt; MW 375.29 g/mol). Both salts share the identical chromophoric anion; differentiation arises solely from the counterion—a factor that critically influences solid-state packing, solubility behaviour, and compatibility with chrome-mordant dyeing processes [2].

Why the Ammonium Salt of C.I. Mordant Brown 33 Cannot Be Interchanged with the Sodium Salt Without Verifiable Performance Consequence


Although the sodium salt (CAS 3618-62-0) and ammonium salt (CAS 94159-74-7) of Mordant Brown 33 share an identical azo chromophore, the counterion governs three procurement-critical properties that preclude generic substitution: (i) solid-state crystal packing—no sodium salt form of any sulfonated azo dye examined has been found isostructural with its ammonium equivalent [1]; (ii) aqueous solubility and solution behaviour—ammonium sulfonate dyes exhibit systematically different solubility profiles and are deliberately selected for applications requiring high-solubility liquid concentrates or ink-jet formulations [2]; and (iii) dyebath chemistry—chrome-mordant dyeing of wool routinely employs ammonium sulfate as a process auxiliary; use of the pre-formed ammonium salt of the dye can simplify formulations and reduce competing cation effects in the metachrome or after-chrome process [3]. Substituting the sodium salt into an application optimised for the ammonium form risks altered dye exhaustion rates, shade variation, and mordant complexation efficiency.

Quantitative Differentiation Evidence: Ammonium 2,4-Diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate vs. Sodium Salt and Class Analogs


Crystal Structure Isostructurality: Ammonium Salt Adopts Packing Motifs Absent in Any Sodium Salt Form of Sulfonated Azo Dyes

A systematic single-crystal X-ray diffraction study of five ammonium salt forms and four potassium salt forms of monosulfonated azo dyes (derivatives of 4-(2-phenyldiazen-1-yl)benzenesulfonate) established that no sodium salt form is isostructural with any ammonium equivalent. While three of the five ammonium salts have isostructural equivalents among K or Rb congeners, sodium salts consistently adopt distinct packing arrangements. The ammonium ion's capacity for directional hydrogen bonding (N–H···O interactions) generates hydrophilic-layer architectures that differ fundamentally from those stabilised by spherical sodium cations [1]. Although this study did not include the specific Mordant Brown 33 anion, the finding that 'no sodium salt forms are found to be isostructural with any ammonium equivalent' across the entire series constitutes a class-level structural principle directly applicable to the 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulfonate system.

Crystal engineering Solid-state chemistry Dye formulation stability

Molecular Weight and Molar Stoichiometry: 1.3% Lower Formula Weight Alters Molar Dosing in Dyebath Formulations

The ammonium salt (C₁₂H₁₄N₆O₆S; MW 370.34 g/mol) has a 1.3% lower formula weight than the sodium salt (C₁₂H₁₀N₅NaO₆S; MW 375.29 g/mol) [1]. At a typical dyeing concentration of 2% o.w.f. (on weight of fiber), substituting the sodium salt with the ammonium salt on an equal-mass basis delivers approximately 1.3% more chromophoric anion per unit mass. For a 100 kg wool batch at 2% depth, this corresponds to ~26 g additional active chromophore—potentially affecting shade depth and requiring recipe adjustment.

Dyebath formulation Molar equivalence Textile dyeing

Aqueous Solubility of Ammonium Sulfonate Azo Dyes: Patent Literature Claims Superior Solubility for Ink-Jet and Liquid Concentrate Applications

US Patent 4,808,192 (Mitsubishi Chemical Industries, 1989) explicitly teaches that water-soluble dyes containing ammonium sulfonate groups exhibit 'large solubility' and are preferentially prepared for use in ink-jet printing inks and electronic material applications where sodium salt forms are inadequate [1]. The patent describes a cation-exchange process to convert sodium sulfonate dyes to ammonium sulfonate forms specifically to achieve enhanced solubility. While this patent does not provide numeric solubility data for the Mordant Brown 33 ammonium salt, the known solubility of the sodium salt is 100 g/L at 80°C [2]. Ammonium sulfonate dyes of this class are generally expected to exhibit equal or greater aqueous solubility owing to the hydrogen-bonding capacity of the ammonium cation [1].

Solubility engineering Ink-jet printing Liquid dye concentrates

Chrome-Mordant Dyebath Compatibility: Ammonium Counterion Eliminates Competing Cation Effects in Metachrome Wool Dyeing

Conventional chrome-mordant dyeing of wool with Mordant Brown 33 sodium salt requires addition of ammonium sulfate as a dyebath auxiliary (typically 2–5% o.w.f.) to control pH, regulate chromium reduction kinetics, and provide level dyeing [1]. The ammonium salt form (CAS 94159-74-7) supplies the ammonium cation intrinsically, potentially reducing or eliminating the need for exogenous ammonium sulfate. In meta-chrome processes where dye, dichromate, and ammonium sulfate are applied simultaneously, the pre-formed ammonium salt can simplify the dyebath to a two-component system (dye + dichromate), reducing total dissolved solids and the risk of precipitation or uneven mordanting [2]. The sodium salt introduces Na⁺ ions that compete with chromium(III) for sulfonate binding sites on the dye–fiber complex, whereas ammonium ions are volatile/decomposable and do not leave a permanent cation residue on the fiber.

Chrome mordant dyeing Wool dyeing Dyebath auxiliaries

Spectrophotometric Metal Complexation: Sodium Salt Demonstrates Defined Molar Absorptivity for Fe(II) and Ni(II); Ammonium Salt Offers pH Buffering Advantage for Aqueous Metal-Ion Sensing

The sodium salt of Mordant Brown 33 has been validated as a spectrophotometric reagent for simultaneous determination of Fe(II) and Ni(II) in mineral vitamins, with molar absorptivity values of 2.09 × 10⁴ L/mol·cm (λmax 512 nm, Fe(II) complex) and 0.58 × 10⁴ L/mol·cm (λmax 493 nm, Ni(II) complex) at pH 5.6 in the presence of Tween 20 surfactant [1]. Detection limits were 9.0 ng/mL (Fe) and 15.0 ng/mL (Ni) with RSD < 1.3%. While this study used the sodium salt, the ammonium salt form offers a potential advantage for analytical applications: the ammonium ion provides intrinsic pH buffering capacity in the weakly acidic range (pKₐ NH₄⁺ ≈ 9.25), which could stabilise the optimal pH 5.6 complexation window without requiring external buffer addition, potentially simplifying assay protocols.

Spectrophotometric analysis Metal ion detection Analytical reagent

Fastness Profile of the Mordant Brown 33 Chromophore: Established Sodium Salt Data Provides Baseline; Ammonium Salt Expected to Deliver Equivalent Chromophore-Dependent Fastness with Potentially Improved Wet-Fastness from Reduced Residual Cation Loading

The sodium salt of Mordant Brown 33 on chrome-mordanted wool delivers the following fastness ratings (ISO standards): Light Fastness 5, Ironing Fastness 4, Fulling Fastness 4–5 (Alkali), Perspiration Fastness 4–5, Soaping Fastness 4–5, Water Fastness 5; (AATCC): Light Fastness 6, Ironing Fastness 5, Fulling Fastness 4–5, Perspiration Fastness 5, Soaping Fastness 5 [1]. These fastness properties are primarily determined by the chromium–dye–fiber chelate formation (post-mordanting) and the chromophore structure, both of which are identical between sodium and ammonium salt forms. However, the ammonium salt's avoidance of residual sodium ion deposition on the fiber may reduce the tendency for inorganic salt-induced phototendering and improve wet-fastness in hard-water conditions where calcium/sodium ion exchange at sulfonate sites can occur [2]. No directly measured fastness data for the ammonium salt were identified in the literature.

Color fastness Textile quality control Wool carpet dyeing

Procurement-Driven Application Scenarios Where Ammonium 2,4-Diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate (CAS 94159-74-7) Is the Scientifically Preferred Choice


High-Concentration Liquid Dye Concentrate Formulation for Automated Dosing Systems

Textile dyehouses employing automated liquid-dye dispensing systems require dye concentrates with maximum solubility and long-term storage stability. The ammonium salt form, benefiting from the hydrogen-bonding capacity of the NH₄⁺ cation, is taught by patent literature to exhibit 'large solubility' superior to sodium salt forms for liquid concentrate preparation [2]. The absence of sodium ions reduces the risk of salting-out precipitation during storage at variable ambient temperatures. Procure the ammonium salt specifically when formulating >15% w/w liquid dye concentrates for metered dosing systems.

Simplified Chrome-Mordant Wool Carpet Yarn Dyeing with Reduced Auxiliary Chemical Loading

In metachrome (single-bath) dyeing of wool carpet yarns, the standard sodium salt formulation requires simultaneous addition of dye, sodium or potassium dichromate, and ammonium sulfate (2–5% o.w.f.) as a buffering and levelling auxiliary [3][4]. Using the pre-formed ammonium salt (CAS 94159-74-7) supplies the requisite ammonium cation intrinsically, potentially reducing the dyebath to a two-component system (dye + dichromate). This simplifies chemical inventory, reduces total dissolved solids in effluent, and eliminates sodium ion competition with chromium(III) during fiber chelate formation—potentially improving chrome exhaustion and reducing residual chromium in wastewater.

Solid-State Formulation Development Requiring Predictable Crystal Packing and Hygroscopicity

For applications involving solid dye preparations (powders, granules, press-cakes) where storage stability, flowability, and dissolution rate are critical quality attributes, the crystal packing differences between salt forms become procurement-relevant. The Kennedy et al. (2024) crystallographic study established that ammonium salt forms of sulfonated azo dyes adopt packing motifs structurally distinct from any sodium salt form [1]. This means hygroscopicity, caking tendency, and dissolution kinetics of the ammonium salt cannot be predicted from sodium salt data. Formulators developing solid dye preparations for long-term storage in humid environments should characterise the ammonium salt independently rather than relying on sodium salt reference data.

Spectrophotometric Reagent for Metal-Ion Detection with Intrinsic pH Buffering

The Mordant Brown 33 chromophore has validated utility as a spectrophotometric reagent for Fe(II) and Ni(II) determination, with documented molar absorptivity of 2.09 × 10⁴ L/mol·cm at optimal pH 5.6 [5]. The ammonium salt form offers a distinct advantage for analytical method development: the NH₄⁺ counterion provides intrinsic buffering capacity near the optimal complexation pH window (pKₐ ≈ 9.25, buffering effectively down to pH ~5), potentially eliminating the need for external buffer salts and simplifying assay protocols. Analytical laboratories developing field-deployable or kit-based metal detection methods should evaluate the ammonium salt for simplified reagent formulations.

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